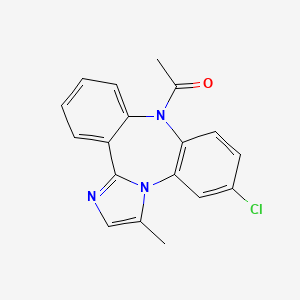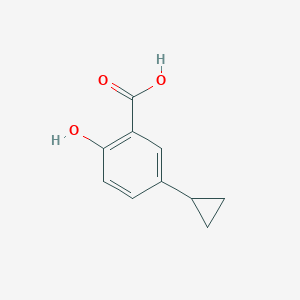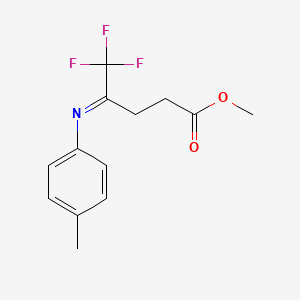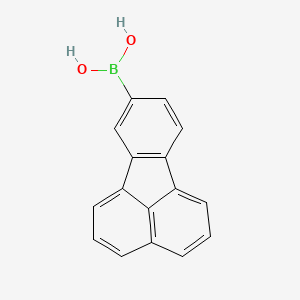
4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
準備方法
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHY-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiazole with various reagents to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .
科学的研究の応用
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- has a wide range of scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The thiazole ring structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Phenylsulfonylthiazole: Studied for its potential as an anti-inflammatory agent.
These compounds share the thiazole ring structure but differ in their substituents and specific applications, highlighting the versatility and importance of thiazole derivatives in various fields .
特性
分子式 |
C20H17N5O5S4 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
2-(benzenesulfonamido)-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O5S4/c1-13-17(32-20(22-13)25-33(27,28)15-5-3-2-4-6-15)18(26)23-14-7-9-16(10-8-14)34(29,30)24-19-21-11-12-31-19/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChIキー |
CQAPUCOGQNATEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


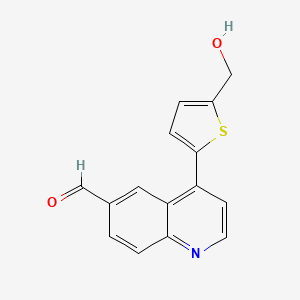
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

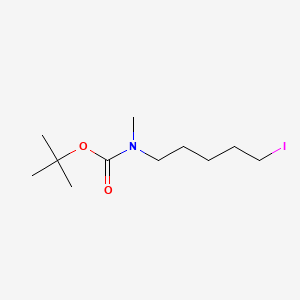
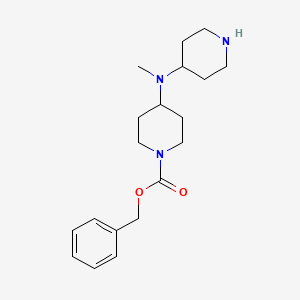
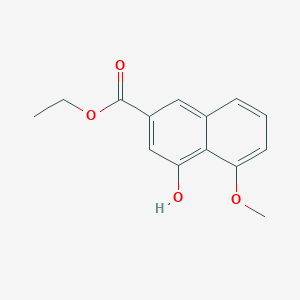
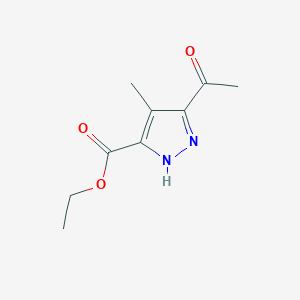
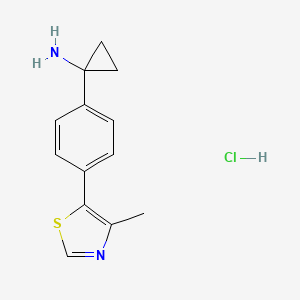
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
